![molecular formula C11H9NO5S B1680394 2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran CAS No. 343351-67-7](/img/structure/B1680394.png)

2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran

Übersicht

Beschreibung

NSC697923 ist ein niedermolekularer Inhibitor des E2-Ubiquitin-konjugierenden Enzyms Ubc13-Uev1A. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere in der Krebstherapie, Aufmerksamkeit erlangt. Es wurde gezeigt, dass es die Bildung von Ubc13- und Ubiquitin-Thioester-Konjugaten blockiert und die konstitutive NF-κB-Aktivität in diffusen großzelligen B-Zell-Lymphomzellen unterdrückt .

Herstellungsmethoden

NSC697923 wird typischerweise als lyophilisiertes Pulver geliefert. Für den Laborbedarf kann es in Dimethylsulfoxid (DMSO) rekonstituiert werden, um eine 10 mM Stammlösung zu erstellen. Die Verbindung ist 24 Monate lang stabil, wenn sie in lyophilisierter Form bei -20ºC gelagert wird. In Lösung sollte sie bei -20ºC gelagert und innerhalb eines Monats verwendet werden, um einen Potenzverlust zu vermeiden .

Wissenschaftliche Forschungsanwendungen

Krebsforschung: Es hat eine Wirksamkeit bei der Hemmung des Wachstums von Melanom- und diffusen großzelligen B-Zell-Lymphomzellen gezeigt, indem es den Ubc13-Uev1A-Enzymkomplex angreift

Neuroblastom-Behandlung: Die Verbindung induziert Apoptose in Neuroblastomzellen, indem sie die nukleäre Akkumulation von p53 fördert und den JNK-Signalweg aktiviert.

Wirkmechanismus

NSC697923 entfaltet seine Wirkung durch Hemmung des E2-Ubiquitin-konjugierenden Enzyms Ubc13-Uev1A. Diese Hemmung blockiert die Bildung von Ubc13- und Ubiquitin-Thioester-Konjugaten und unterdrückt die konstitutive NF-κB-Aktivität. In Neuroblastomzellen induziert es Apoptose, indem es die nukleäre Akkumulation von p53 fördert und den JNK-Signalweg aktiviert . Die Verbindung hemmt auch die Caspase-1-Enzymaktivität und die NLRP3-Proteinexpression, was zu ihren entzündungshemmenden Wirkungen beiträgt .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit the e2 complex ubc13-uev1a .

Mode of Action

It is known that similar compounds inhibit the e2 complex ubc13-uev1a . This inhibition could potentially lead to changes in protein ubiquitination, affecting various cellular processes.

Biochemical Pathways

The inhibition of the e2 complex ubc13-uev1a can affect the nf-κb pathway , which plays a crucial role in immune and inflammatory responses.

Result of Action

Similar compounds have been shown to inhibit nf-κb activation , induce nuclear accumulation of p53, and cause apoptosis . These effects could potentially lead to potent cytotoxic effects on certain cell lines .

Vorbereitungsmethoden

NSC697923 is typically supplied as a lyophilized powder. For laboratory use, it can be reconstituted in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. The compound is stable for 24 months when stored in lyophilized form at -20ºC. Once in solution, it should be stored at -20ºC and used within one month to prevent loss of potency .

Analyse Chemischer Reaktionen

NSC697923 durchläuft verschiedene Arten von chemischen Reaktionen, wobei die Hemmung der Enzymaktivität im Vordergrund steht. Es interagiert mit dem aktiven Cystein von Ubc13 und blockiert die Bildung von Ubc13- und Ubiquitin-Thioester-Konjugaten . Diese Hemmung unterdrückt die NF-κB-Aktivität, die für die Proliferation und das Überleben bestimmter Krebszellen entscheidend ist .

Vergleich Mit ähnlichen Verbindungen

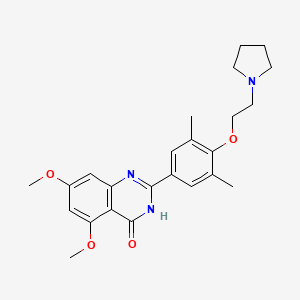

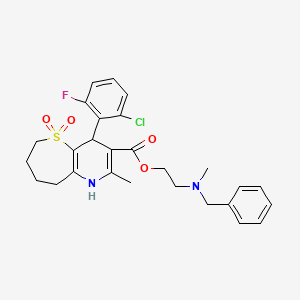

NSC697923 ist einzigartig in seiner Fähigkeit, den Ubc13-Uev1A-Enzymkomplex selektiv zu hemmen. Ähnliche Verbindungen umfassen:

Doxorubicin und Etoposide: Konventionelle Chemotherapeutika, die in Bezug auf die Wirksamkeit bei der Neuroblastombehandlung mit NSC697923 verglichen wurden.

NSC697923 zeichnet sich durch seine doppelte Wirkung auf den NF-κB- und den p53-Signalweg aus, was es zu einem vielversprechenden Kandidaten für die gezielte Krebstherapie macht.

Eigenschaften

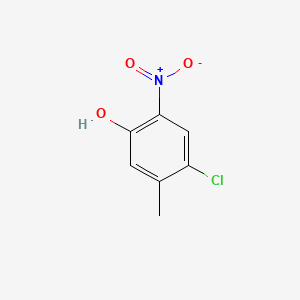

IUPAC Name |

2-(4-methylphenyl)sulfonyl-5-nitrofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5S/c1-8-2-4-9(5-3-8)18(15,16)11-7-6-10(17-11)12(13)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUHIPWCDXOLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343351-67-7 | |

| Record name | 343351-67-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.